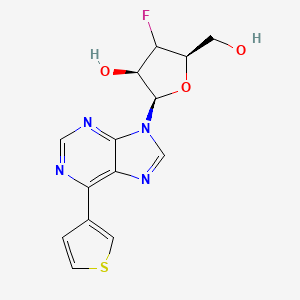![molecular formula C18H14N4O3S2 B12390951 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt1/2-IN-2 is a compound known for its inhibitory effects on sirtuin 1 and sirtuin 2 enzymes. Sirtuins are a family of NAD±dependent deacetylases that play crucial roles in cellular regulation, including aging, transcription, apoptosis, inflammation, and stress resistance. Sirt1/2-IN-2 has garnered significant interest due to its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sirt1/2-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Sirt1/2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sirt1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Sirt1/2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of sirtuin enzymes and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as aging, apoptosis, and stress response.
Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin enzymes
Mécanisme D'action
Sirt1/2-IN-2 exerts its effects by inhibiting the activity of sirtuin 1 and sirtuin 2 enzymes. These enzymes are involved in the deacetylation of lysine residues on histone and non-histone proteins, which regulates gene expression and various cellular processes. By inhibiting these enzymes, Sirt1/2-IN-2 can modulate pathways related to aging, apoptosis, and stress response, making it a valuable compound for therapeutic research .
Comparaison Avec Des Composés Similaires
Sirt1-IN-1: A selective inhibitor of sirtuin 1.
Sirt2-IN-1: A selective inhibitor of sirtuin 2.
Thieno[3,2-d]pyrimidine-6-carboxamides: Potent inhibitors of sirtuin 1, 2, and 3.
Uniqueness: Sirt1/2-IN-2 is unique due to its dual inhibitory effects on both sirtuin 1 and sirtuin 2, making it a versatile tool for studying the combined roles of these enzymes in various biological processes. This dual inhibition provides a broader scope of applications compared to compounds that selectively inhibit only one sirtuin enzyme .
Propriétés
Formule moléculaire |
C18H14N4O3S2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H14N4O3S2/c23-17-14-9-5-4-8-13(14)15(10-16(17)26-18-19-11-20-21-18)22-27(24,25)12-6-2-1-3-7-12/h1-11,22-23H,(H,19,20,21) |
Clé InChI |
DIHWMXSCKBJTOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4 |
Solubilité |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)




![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
